Octahydropyrido[2,1-c]morpholin-3-ylmethanamine
Description
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine (CAS: 141815-05-6) is a bicyclic heterocyclic compound featuring a fused pyrido-morpholine core with a methanamine (-CH2NH2) substituent at position 2. Its molecular formula is C9H17N3O, distinguishing it from simpler morpholine derivatives by the fused pyridine ring and the primary amine group. This structure confers unique physicochemical properties, such as moderate polarity due to the amine and ether functionalities, which may influence solubility and bioavailability.
Properties
IUPAC Name |
1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHFOXXRWZPFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(OCC2C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141815-05-6 | |
| Record name | 1-{octahydropyrido[2,1-c][1,4]oxazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydropyrido[2,1-c]morpholin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Octahydropyrido[2,1-c]morpholin-3-ylmethanamine and analogous compounds:
Structural and Functional Analysis
- The predicted collision cross-section (CCS) for its [M+H]+ ion is 134.7 Ų, suggesting a compact conformation compared to bulkier analogs .
- Dione Derivative: The 6,8-dione groups introduce strong hydrogen-bonding capability, likely enhancing crystallinity but reducing membrane permeability. This modification contrasts sharply with the primary amine in the target compound, which may act as a hydrogen bond donor .
- Carbonitrile Derivative : Substituting methanamine with a nitrile group eliminates the amine’s basicity, reducing solubility in aqueous media. However, the nitrile’s electron-withdrawing nature could stabilize the molecule against oxidation .
- Its chiral center (R-configuration) highlights stereochemical considerations absent in the non-chiral target compound .
Pharmacological and Industrial Relevance
- Antiviral/Antitumor Potential: While azolo-triazines like remdesivir (pyrrolo[2,1-f][1,2,4]triazine) and benzodiazepine hybrids () are established antiviral/antitumor agents, the target compound’s fused pyrido-morpholine system lacks direct evidence of bioactivity. Its structural complexity, however, parallels remdesivir’s fused rings, hinting at unexplored therapeutic applications .
- Synthetic Accessibility : The target compound’s methanamine group may simplify derivatization compared to dione or carbonitrile analogs, which require specialized reagents (e.g., tert-butyl esters in or cyclopropylamines in ) .
Biological Activity
Octahydropyrido[2,1-c]morpholin-3-ylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound belongs to a class of morpholine derivatives and features a unique bicyclic structure that may contribute to its biological activity. The presence of both amine and ether functionalities allows for diverse interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, related compounds have shown IC50 values in the nanomolar range against FGFRs, suggesting a strong inhibitory effect on cancer cell proliferation and migration .
Table 1: Summary of Antitumor Activity
| Compound | Target | IC50 (nM) | Effect on Cell Proliferation |
|---|---|---|---|
| This compound | FGFR1 | TBD | Inhibitory |
| Related Compound 4h | FGFR2 | 9 | Induces apoptosis |
| Related Compound 4h | FGFR3 | 25 | Inhibitory |
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Inhibition of FGFR Signaling : By blocking FGFRs, the compound may disrupt downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells, enhancing its therapeutic potential .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties. It has shown moderate solubility and permeability profiles, making it a candidate for further development. In vivo studies are necessary to assess its efficacy and safety in animal models.
Case Studies
A case study involving related compounds was conducted to evaluate their effectiveness against breast cancer cell lines. The study found that treatment with these compounds significantly reduced cell viability and induced apoptosis through caspase activation . This suggests that this compound could be explored further in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
